Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate
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Overview
Description
Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate is a useful research compound. Its molecular formula is C19H15ClN2O2S and its molecular weight is 370.85. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
The study of antioxidants and their capacity is a significant area of research, especially in understanding how certain compounds interact with radicals and other oxidants. Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate, due to its structural characteristics, may have relevance in studies focusing on antioxidant capacities, such as those involving ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. These assays are pivotal in determining the antioxidant capacity of various substances, including phenolic compounds which can form coupling adducts with ABTS•+ or undergo oxidation without coupling. Understanding the reaction pathways and the extent to which specific reactions contribute to total antioxidant capacity is vital for assessing the efficacy of antioxidants in various applications, from food preservation to pharmaceuticals (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020); (Munteanu & Apetrei, 2021).
Cancer Research and Tumor Specificity
In cancer research, the quest for compounds with high tumor specificity and reduced toxicity to healthy cells is ongoing. Research into various synthesized compounds, including those structurally related to this compound, highlights the potential for developing anticancer drugs with minimized keratinocyte toxicity. Such compounds are investigated for their ability to induce apoptotic cell death in cancer cells while sparing healthy cells, thus offering a promising approach to cancer treatment with reduced side effects (Sugita, Takao, Uesawa, & Sakagami, 2017).
Organic Thermoelectric Materials
The development of organic thermoelectric (TE) materials is a rapidly growing field, aiming to create efficient, flexible, and lightweight energy harvesting and cooling devices. This compound could potentially contribute to research in this area due to the ongoing interest in polymeric and small molecular compounds for TE applications. Studies on materials like PEDOT:PSS have shown significant advances, achieving figures of merit (ZT) that indicate promising efficiency for practical applications. Research continues to optimize the performance of such materials through various treatment methods and structural modifications, aiming for higher ZT values and broader application possibilities (Zhu, Liu, Jiang, Xu, & Liu, 2017).
Optoelectronic Materials
The synthesis and application of compounds incorporating quinazoline and pyrimidine fragments, akin to this compound, have shown promise in the creation of novel optoelectronic materials. These compounds are being explored for their luminescent and electroluminescent properties, offering potential for use in organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements. The research underscores the importance of integrating such heterocyclic fragments into π-extended conjugated systems to enhance the electroluminescent properties and efficiency of materials for optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)sulfanyl-6-phenylpyridazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-2-24-19(23)16-12-17(13-6-4-3-5-7-13)21-22-18(16)25-15-10-8-14(20)9-11-15/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJLFOAWNQQXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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